molecular formula C12H15FN2O4 B10907071 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine CAS No. 1011397-01-5

4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine

Cat. No. B10907071
CAS RN: 1011397-01-5
M. Wt: 270.26 g/mol
InChI Key: UOPJRBMOLAMHAG-UHFFFAOYSA-N
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Description

4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine is an organic compound with the molecular formula C({12})H({15})FN({2})O({4}) It is characterized by the presence of a morpholine ring attached to a 4-fluoro-2-nitrophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine typically involves the following steps:

    Nitration: The starting material, 4-fluoro-2-nitrophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Etherification: The nitrated product is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: 4-[2-(4-Amino-2-nitrophenoxy)ethyl]morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Nitrophenoxy)ethyl]morpholine: Lacks the fluoro group, which can affect its reactivity and biological activity.

    4-[2-(4-Chloro-2-nitrophenoxy)ethyl]morpholine: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties.

Uniqueness

The presence of the fluoro group in 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine makes it unique, as fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its stability, reactivity, and biological activity compared to its analogs.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

properties

CAS RN

1011397-01-5

Molecular Formula

C12H15FN2O4

Molecular Weight

270.26 g/mol

IUPAC Name

4-[2-(4-fluoro-2-nitrophenoxy)ethyl]morpholine

InChI

InChI=1S/C12H15FN2O4/c13-10-1-2-12(11(9-10)15(16)17)19-8-5-14-3-6-18-7-4-14/h1-2,9H,3-8H2

InChI Key

UOPJRBMOLAMHAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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